

D-Alanyl-L-phenylalanine as a Peptidomimetic Scaffold: An In-depth Technical Guide

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Compound of Interest

Compound Name: *D-Alanyl-L-phenylalanine*

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Abstract

Peptidomimetics, molecules that mimic the structure and function of peptides, represent a burgeoning field in therapeutic development, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This technical guide delves into the core principles and practical applications of the **D-alanyl-L-phenylalanine** (D-Ala-L-Phe) dipeptide as a versatile peptidomimetic scaffold. The incorporation of a D-amino acid at the N-terminus introduces a critical conformational constraint, predisposing the dipeptide to adopt a β -turn geometry. This structural feature is paramount in mimicking the secondary structures of proteins, enabling the design of potent and selective modulators of protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the synthesis, conformational properties, and biological applications of D-Ala-L-Phe-based peptidomimetics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Peptidomimetic Advantage of D-Alanyl-L-phenylalanine

The strategic incorporation of D-amino acids into peptide sequences is a well-established strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity.

The **D-alanyl-L-phenylalanine** dipeptide, in particular, serves as an exemplary peptidomimetic scaffold due to its propensity to induce a specific type of secondary structure known as a β -turn.

β -turns are crucial structural motifs in proteins, facilitating the folding of the polypeptide chain and often mediating molecular recognition events at the heart of protein-protein interactions and ligand-receptor binding. By mimicking these turns, D-Ala-L-Phe-containing molecules can effectively function as agonists or antagonists for a variety of biological targets. The D-alanine residue, with its small methyl side chain, is sterically favored in the $i+1$ position of a β -turn, while the L-phenylalanine at the $i+2$ position can engage in critical hydrophobic or aromatic interactions with the target protein. This inherent conformational preference makes the D-Ala-L-Phe motif a powerful tool for rational drug design.

Quantitative Analysis of Biological Activity

The utility of the D-Ala-L-Phe scaffold and related phenylalanine-containing dipeptides is underscored by their demonstrated biological activity in various therapeutic areas, most notably in oncology. The following tables summarize key quantitative data from studies evaluating the efficacy of these peptidomimetics.

Table 1: Anticancer Activity of L-Phenylalanine Dipeptide Derivatives

Compound ID	Cell Line	Assay Type	IC50 (μM)	Target(s)	Reference
HXL131	PC3 (Prostate Cancer)	MTT Assay	5.15 ± 0.22 (24h)	DUSP1, TNFSF9	[1] [2]
HXL131	PC3 (Prostate Cancer)	MTT Assay	5.43 ± 0.32 (48h)	DUSP1, TNFSF9	[1]
HXL131	PC3 (Prostate Cancer)	MTT Assay	3.65 ± 0.39 (72h)	DUSP1, TNFSF9	[1]
Compound 7c	PC3 (Prostate Cancer)	MTT Assay	Not explicitly stated, but showed 83.72% inhibition at 3 μM	TNFSF9	[2] [3]
Derivative 3f	K562 (Leukemia)	MTT Assay	-	Not specified	[4]
Derivative 3q	K562 (Leukemia)	MTT Assay	-	Not specified	[4]
Derivative 3f	HEL (Leukemia)	MTT Assay	-	Not specified	[4]
Derivative 3q	HEL (Leukemia)	MTT Assay	-	Not specified	[4]

Table 2: Anticancer Activity of a D-Alanine Containing Cyclic Peptide

Compound ID	Cell Line	Assay Type	IC50 (μM)	Reference
[D-Ala]-nocardiotide A	HeLa (Cervical Cancer)	Not specified	52	[5]

Experimental Protocols

The synthesis of D-Ala-L-Phe containing peptides is readily achievable through standard solid-phase peptide synthesis (SPPS) techniques. The following protocol provides a detailed methodology for the manual synthesis of a generic peptide incorporating the D-Ala-L-Phe motif using Fmoc/tBu chemistry.

Solid-Phase Peptide Synthesis (SPPS) of a D-Ala-L-Phe Containing Peptide

Materials:

- Rink Amide resin
- Fmoc-L-Phe-OH
- Fmoc-D-Ala-OH
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt) or OxymaPure®
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

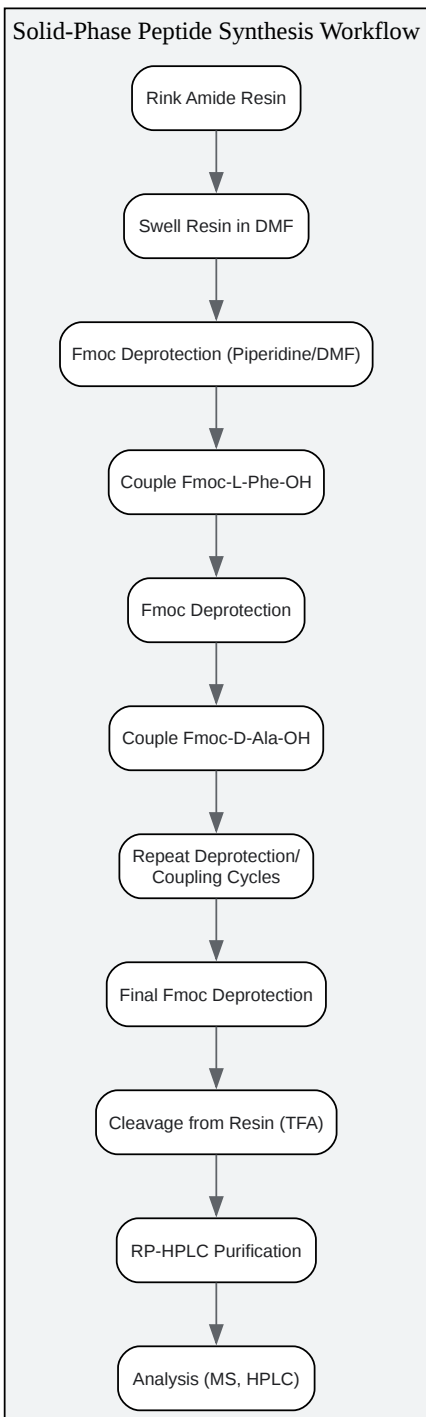
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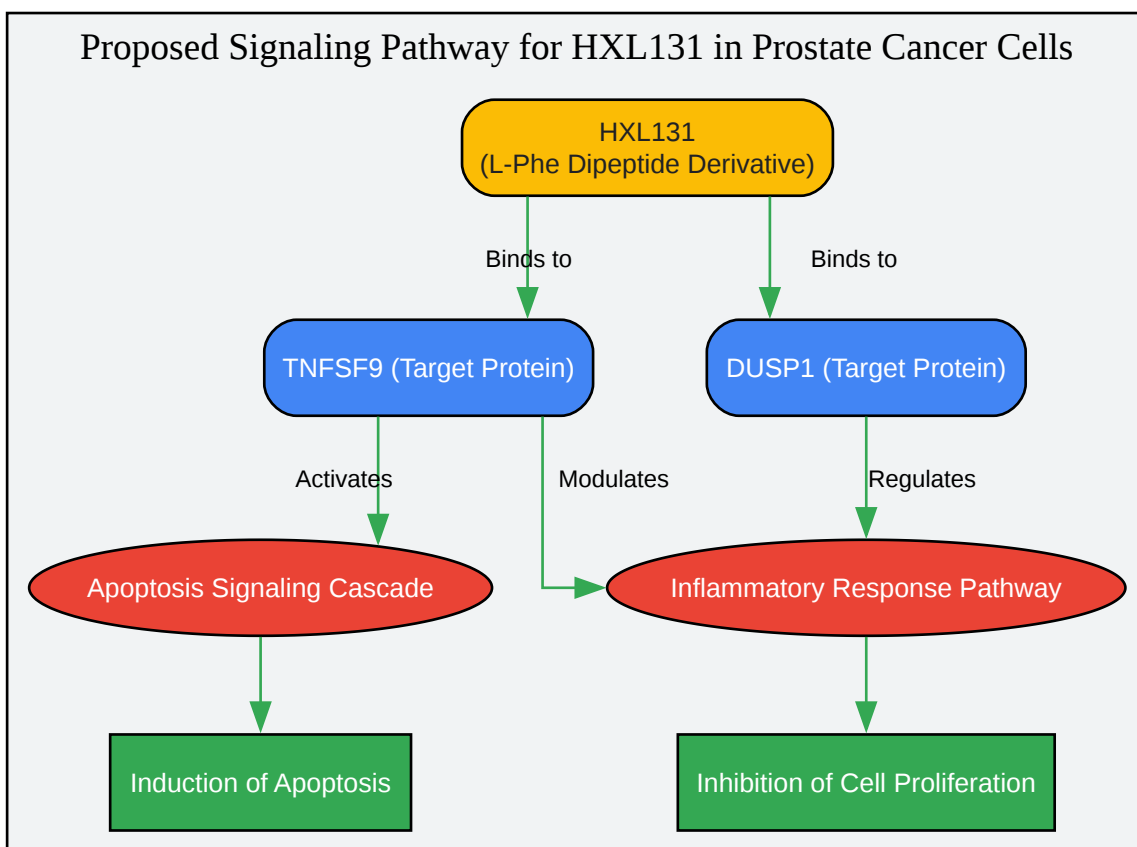
- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Repeat the piperidine treatment for 15-20 minutes.
 - Wash the resin thoroughly with DMF (3x) and DCM (3x).
- First Amino Acid Coupling (L-Phenylalanine):
 - In a separate vial, dissolve Fmoc-L-Phe-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 2-4 hours at room temperature.
 - Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
 - Wash the resin with DMF (3x) and DCM (3x).
- Second Amino Acid Coupling (D-Alanine):
 - Repeat the Fmoc deprotection step as described in step 2.
 - Prepare the activated Fmoc-D-Ala-OH solution as described in step 3.
 - Add the activated Fmoc-D-Ala-OH solution to the resin and agitate for 2-4 hours.
 - Perform a Kaiser test to confirm complete coupling.
 - Wash the resin with DMF (3x) and DCM (3x).

- Chain Elongation: Continue the synthesis by repeating the deprotection and coupling cycles for the remaining amino acids in the desired sequence.
- Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide under vacuum.
- Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Visualization of Molecular Interactions and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of signaling pathways, experimental workflows, and logical relationships relevant to the application of the D-Ala-L-Phe scaffold.





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